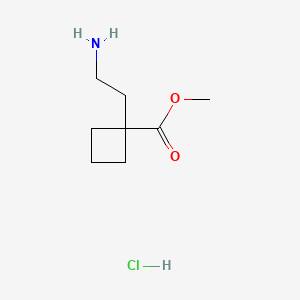
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride is a chemical compound with the molecular formula C8H16ClNO2 It is a hydrochloride salt form of a cyclobutane derivative, which contains an aminoethyl group and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclobutanone, which undergoes a reaction with ethylamine to form 2-aminoethylcyclobutanone.
Esterification: The intermediate 2-aminoethylcyclobutanone is then esterified with methanol in the presence of an acid catalyst to form Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of new amine derivatives.
科学的研究の応用
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural features.
作用機序
The mechanism of action of Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride
- Methyl1-(2-aminoethyl)cyclohexane-1-carboxylatehydrochloride
- Ethyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride
Uniqueness
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. The rigidity of the cyclobutane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and synthesis.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(5-6-9)3-2-4-8;/h2-6,9H2,1H3;1H |
InChIキー |
QDIHLGJXEUZLGR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCC1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


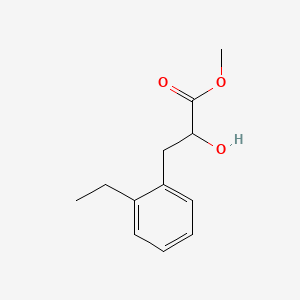
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
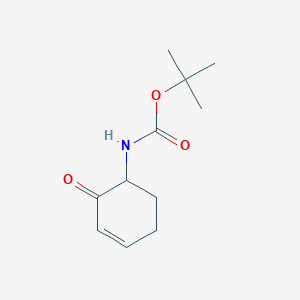
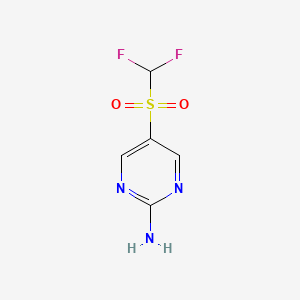
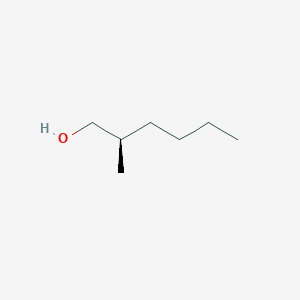




![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)

![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
